3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride consists of a piperidine ring with a furan-2-ylmethylsulfanyl group attached. The chlorine atom is part of the hydrochloride salt. Refer to the PubChem entry for a visual representation .
Scientific Research Applications
Antibacterial Activity
Furan derivatives have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . This suggests that “3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride”, being a furan derivative, could potentially be used in antibacterial research.
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . Therefore, our compound could potentially be used in the development of new antimicrobial drugs.
Pharmaceutical Industry
Piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that “3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride”, being a piperidine derivative, could have various applications in the pharmaceutical industry.
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, our compound could potentially be used in drug designing.
Biological Evaluation of Potential Drugs
The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine moiety . This suggests that “3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride” could be used in the biological evaluation of potential drugs.
Synthesis of Biologically Active Piperidines
The current scientific literature focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Therefore, our compound could potentially be used in the synthesis of biologically active piperidines.
properties
IUPAC Name |
3-(furan-2-ylmethylsulfanylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-3-10(7-12-5-1)8-14-9-11-4-2-6-13-11;/h2,4,6,10,12H,1,3,5,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPJRBLQJOLCLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSCC2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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